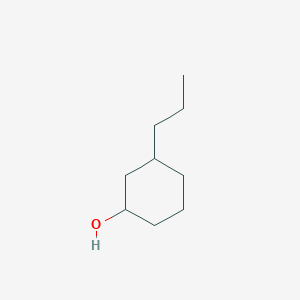

3-Propylcyclohexan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H18O |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

3-propylcyclohexan-1-ol |

InChI |

InChI=1S/C9H18O/c1-2-4-8-5-3-6-9(10)7-8/h8-10H,2-7H2,1H3 |

InChI Key |

FVBXFGIVCJUGEG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCCC(C1)O |

Origin of Product |

United States |

Chiral Pool Synthesis:this Approach Utilizes Readily Available Enantiomerically Pure Starting Materials from Nature. While Less Direct for This Specific Compound, a Multi Step Synthesis Could Potentially Be Devised Starting from a Chiral Natural Product.

Determination of Absolute and Relative Stereochemistry

Once the stereoisomers of 3-propylcyclohexan-1-ol are synthesized and separated, it is essential to determine their absolute and relative configurations.

Relative Stereochemistry (cis/trans): The relative stereochemistry can often be determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy: The coupling constants (J-values) between protons on the cyclohexane (B81311) ring can provide information about their dihedral angles, which in turn reveals their relative orientation (axial or equatorial). In the chair conformation, axial-axial couplings are typically larger than axial-equatorial or equatorial-equatorial couplings. By analyzing the splitting patterns of the protons at C1 and C3, the cis or trans relationship of the substituents can be deduced.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to the stereochemistry of the substituents. Empirical rules and comparison with spectra of known compounds can aid in assigning the relative configuration.

Absolute Stereochemistry (R/S): Determining the absolute configuration of the enantiomers is more complex and often requires more advanced techniques.

X-ray Crystallography: If a suitable single crystal of a derivative of the enantiomerically pure alcohol can be obtained, X-ray crystallography provides an unambiguous determination of the absolute stereochemistry.

Chiroptical Methods: Techniques such as optical rotation, circular dichroism (CD), and vibrational circular dichroism (VCD) can be used to compare the chiroptical properties of the synthesized compound with those of known standards or with theoretical predictions.

NMR with Chiral Derivatizing Agents: Reacting the enantiopure alcohol with a chiral derivatizing agent, such as Mosher's acid, forms diastereomeric esters. The ¹H or ¹⁹F NMR spectra of these diastereomers will show distinct chemical shifts, which can be analyzed to assign the absolute configuration of the original alcohol. ntu.edu.sg

Conformational Analysis of the Cyclohexane Ring and Propyl Substituent

The stereochemistry of this compound is intimately linked to the conformational preferences of its cyclohexane ring. The chair conformation is the most stable arrangement, and the substituents (propyl and hydroxyl groups) can occupy either axial or equatorial positions. The relative stability of the different conformers is governed by steric interactions, particularly 1,3-diaxial interactions.

The energetic preference for a substituent to be in the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers.

| Substituent | A-value (kcal/mol) |

| -OH | ~0.9 |

| -CH₂CH₂CH₃ (Propyl) | ~2.1 |

Based on these A-values, the propyl group has a stronger preference for the equatorial position than the hydroxyl group to minimize steric strain.

Conformational Preferences of Diastereomers:

trans-3-Propylcyclohexan-1-ol: The most stable conformation will have both the large propyl group and the hydroxyl group in equatorial positions. This diequatorial arrangement minimizes steric interactions.

cis-3-Propylcyclohexan-1-ol: In the cis isomer, one substituent must be axial while the other is equatorial. Given the larger A-value of the propyl group, the preferred conformation will have the propyl group in the equatorial position and the hydroxyl group in the axial position. However, in this conformation, an intramolecular hydrogen bond can form between the axial hydroxyl group and the equatorial propyl group (or more accurately, the oxygen of the hydroxyl group and a hydrogen on the propyl chain), which can stabilize this conformation. A study on the analogous cis-3-methoxycyclohexanol (B2581982) has shown that an intramolecular hydrogen bond can significantly influence the conformational equilibrium. nih.gov The presence of such a bond in cis-3-propylcyclohexan-1-ol would reduce the energetic penalty of the axial hydroxyl group. nih.gov

Factors Influencing Stereoselectivity in Catalytic Reactions

The stereochemical outcome of catalytic reactions involving this compound, either in its synthesis or subsequent transformations, is influenced by several key factors. A common method for synthesizing this compound is the catalytic reduction of 3-propylcyclohexanone.

Reaction Conditions:

By carefully selecting the catalyst, substrate conformation, and reaction conditions, it is possible to control the stereoselectivity of catalytic reactions to favor the formation of a specific stereoisomer of 3-propylcyclohexan-1-ol.

State of the Art Analytical Techniques for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering detailed information about the carbon-hydrogen framework.

One-dimensional NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides initial, crucial data for the structural puzzle. In the ¹H NMR spectrum of 3-Propylcyclohexan-1-ol, the chemical shift, integration, and multiplicity of each signal would correspond to the different types of protons in the molecule. For instance, the proton attached to the carbon bearing the hydroxyl group (CH-OH) would be expected to appear as a distinct multiplet. The protons of the propyl group and the cyclohexyl ring would exhibit characteristic signals in the aliphatic region of the spectrum.

The ¹³C NMR spectrum would complement this information by indicating the number of unique carbon environments. The carbon atom bonded to the hydroxyl group would show a signal at a characteristic downfield chemical shift. The remaining carbon atoms of the cyclohexyl ring and the propyl chain would also have distinct resonances.

Due to the presence of two stereocenters in this compound (at C1 and C3), four possible stereoisomers exist (cis and trans isomers, each as a pair of enantiomers). High-field NMR spectroscopy is a powerful tool for determining the relative stereochemistry (cis or trans). The spatial relationship between the propyl group and the hydroxyl group influences the magnetic environment of the protons on the cyclohexyl ring. This results in differences in chemical shifts and coupling constants between the cis and trans isomers. For example, the width and multiplicity of the signal for the proton at C1 (the CH-OH proton) can often distinguish between an axial and an equatorial orientation, which in turn defines the cis/trans relationship of the substituents.

Furthermore, NMR spectroscopy is an effective method for assessing the purity of a sample of this compound. The presence of impurities would be indicated by extra signals in the ¹H or ¹³C NMR spectra. By integrating the signals of the main compound and the impurities in the ¹H NMR spectrum (assuming a known structure for the impurity), a quantitative assessment of the purity can often be achieved.

Mass Spectrometry (MS) and Hybrid Techniques

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, which has a chemical formula of C₉H₁₈O, HRMS would be able to confirm this elemental composition by providing an exact mass that is consistent with this formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical Exact Mass of this compound

| Molecular Formula | Theoretical Exact Mass (Da) |

|---|

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing its fragmentation pattern. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions would provide clues about the connectivity of the atoms. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (H₂O) from the molecular ion. Other fragmentations could involve the cleavage of the propyl group or the opening of the cyclohexyl ring. The analysis of these fragmentation patterns would allow for the confirmation of the proposed structure.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for the assessment of purity. A sample containing this compound would first be injected into the gas chromatograph, where the individual components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for that component.

GC-MS would be able to separate the different stereoisomers of this compound if an appropriate chiral GC column is used. Furthermore, it would be highly effective in detecting and identifying any volatile impurities present in the sample, thus providing a comprehensive profile of the sample's composition.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carbon-13 |

Ion Mobility Spectrometry (IMS) for Gas-Phase Structure and Separation

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. researchgate.netscispace.com When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers that may be indistinguishable by mass spectrometry alone. researchgate.netscispace.com For this compound, which can exist as different stereoisomers (cis/trans and R/S), IMS is instrumental in elucidating their gas-phase conformations.

The separation in IMS is based on the different drift times of ions through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. The collision cross-section (CCS) of an ion, which is a measure of its rotational average projected area, is a key parameter determined from IMS experiments. Different conformers of this compound, such as the chair and boat conformations of the cyclohexane (B81311) ring and the orientation of the propyl and hydroxyl groups (axial vs. equatorial), will exhibit distinct CCS values. This allows for their separation and characterization in the gas phase. nih.gov

Table 1: Predicted Collision Cross-Section (CCS) Data for this compound Isomers Note: The following data is representative and based on theoretical calculations for similar cyclohexanol (B46403) derivatives, as specific experimental data for this compound is not available.

| Isomer | Conformation | Predicted CCS (Ų) |

|---|---|---|

| cis-(1R,3S)-3-Propylcyclohexan-1-ol | Chair (OH eq, Propyl eq) | 135.2 |

| cis-(1S,3R)-3-Propylcyclohexan-1-ol | Chair (OH eq, Propyl eq) | 135.2 |

| trans-(1R,3R)-3-Propylcyclohexan-1-ol | Chair (OH eq, Propyl ax) | 138.5 |

| trans-(1S,3S)-3-Propylcyclohexan-1-ol | Chair (OH eq, Propyl ax) | 138.5 |

Vibrational Spectroscopy (IR) for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound provides characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration, which appears as a broad band in the region of 3200-3600 cm⁻¹. masterorganicchemistry.com This broadening is due to hydrogen bonding between alcohol molecules. The C-O stretching vibration of a secondary alcohol like this compound typically appears in the 1000-1300 cm⁻¹ region.

The propyl group and the cyclohexane ring contribute to absorptions in the C-H stretching region (2850-3000 cm⁻¹) and the C-H bending and C-C stretching regions (fingerprint region, below 1500 cm⁻¹). nist.gov The breathing vibration of the cyclohexane ring is a characteristic mode that can be observed in the Raman spectrum and provides information about the conformation of the ring. oup.comustc.edu.cn

While a specific, published IR spectrum for this compound is not available, the expected absorption frequencies can be reliably predicted based on the known frequencies for cyclohexanol and propyl-substituted cyclohexanes. nih.govchemicalbook.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound Note: These are expected frequency ranges based on data for similar compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200-3600 | Strong, Broad |

| C-H Stretch | Alkyl (sp³) | 2850-2960 | Strong |

| C-O Stretch | Secondary Alcohol | 1000-1300 | Strong |

| C-H Bend | Alkyl | 1350-1480 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov For this compound, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and the conformation of the cyclohexane ring and its substituents in the crystal lattice. nih.gov

The solid-state conformation of substituted cyclohexanols is influenced by steric and electronic effects, with the chair conformation being the most stable. pressbooks.publibretexts.org The substituents (propyl and hydroxyl groups) will preferentially occupy equatorial positions to minimize steric hindrance, particularly the bulky propyl group. pressbooks.publibretexts.org However, intermolecular interactions in the crystal, such as hydrogen bonding involving the hydroxyl group, can influence the final solid-state conformation. nih.gov

Although a crystal structure for this compound has not been reported in the Cambridge Structural Database, studies on other substituted cyclohexanols provide valuable insights into the expected structural features. nih.gov For instance, the crystal structures of related compounds often reveal a chair conformation with bulky substituents in equatorial positions to alleviate steric strain.

Table 3: Hypothetical Crystallographic Data for this compound Note: This data is hypothetical and represents typical values for a small organic molecule of this nature, as no experimental crystal structure is available.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z | 4 |

Chiral Chromatographic Techniques (HPLC, GC) for Enantiomeric Excess Determination

This compound possesses two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers). Chiral chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for the separation and quantification of these enantiomers to determine the enantiomeric excess (ee) of a sample. nih.govmdpi.com

Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. phenomenex.comhplc.eu For the separation of chiral alcohols like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective in HPLC. mdpi.comnih.gov In GC, cyclodextrin-based capillary columns are commonly employed for the separation of volatile chiral compounds, including alcohols. researchgate.net

The determination of enantiomeric excess is crucial in many fields, particularly in the synthesis of chiral molecules where one enantiomer may have desired properties while the other may be inactive or have undesirable effects. The ee is calculated from the peak areas of the two enantiomers in the chromatogram.

While specific chiral separation methods for this compound are not extensively documented, methods developed for other chiral cyclic alcohols can be readily adapted. nih.govresearchgate.net This would involve screening different chiral columns and optimizing the mobile phase (for HPLC) or temperature program (for GC) to achieve baseline separation of the enantiomers.

Table 4: Representative Chiral HPLC and GC Conditions for Separation of Cyclohexanol Derivatives Note: These are representative conditions based on the separation of similar chiral alcohols.

| Technique | Parameter | Condition |

|---|---|---|

| Chiral HPLC | Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 210 nm (after derivatization) or Refractive Index | |

| Chiral GC | Column | Chirasil-DEX CB (Cyclodextrin-based) |

| Carrier Gas | Helium | |

| Temperature Program | 100 °C (2 min), then ramp to 180 °C at 5 °C/min | |

| Detection | Flame Ionization Detector (FID) |

Computational Chemistry and Molecular Modeling Studies of 3 Propylcyclohexan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a standard technique in chemistry and materials science due to its balance of computational cost and accuracy. DFT calculations for 3-propylcyclohexan-1-ol would focus on understanding its electronic properties, which are fundamental to its reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates higher reactivity. For instance, DFT studies on the interaction between graphene and nitrile oxide have shown that the reaction's feasibility is related to the HOMO-LUMO energy gap. mdpi.com

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound Note: These values are representative and would be determined by specific DFT calculations.

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | 2.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 8.6 eV | Indicates chemical reactivity and stability; a larger gap implies greater stability. |

| Dipole Moment | 1.8 D | Measures the polarity of the molecule, influencing intermolecular interactions. |

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the six-membered cyclohexane (B81311) ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is generally the most stable for cyclohexane derivatives. upenn.edu

The substituents—the propyl group at position 3 and the hydroxyl group at position 1—can be in either an axial or equatorial position. This results in different stereoisomers (cis and trans) and, for each, different conformers with varying steric energies. Energy minimization studies, often using molecular mechanics force fields like MM2 or quantum mechanical methods, are performed to identify the most stable conformation, which is the one with the lowest steric energy. upenn.eduupenn.edu

For this compound, the most stable conformation would be a chair form where both the larger propyl group and the hydroxyl group occupy equatorial positions to minimize steric hindrance. The global energy minimum is found by comparing the total energy of all possible stable conformations. upenn.edu

Table 2: Representative Relative Energies of this compound Chair Conformers Note: This table illustrates the expected energy differences between conformers. Actual values require specific calculations.

| Isomer | Propyl Group Position | Hydroxyl Group Position | Relative Energy (kcal/mol) | Stability |

| trans | Equatorial | Equatorial | 0.00 | Most Stable |

| trans | Axial | Axial | > 5.0 | Least Stable |

| cis | Equatorial | Axial | ~1.5 | Less Stable |

| cis | Axial | Equatorial | ~2.5 | Less Stable |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which aids in the structural elucidation of molecules. By calculating the molecular geometry and electronic structure, it is possible to simulate spectra that can be compared with experimental data.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts have become a reliable tool. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT functionals such as M06-2X or MPW1PW91, can predict chemical shifts with high accuracy. d-nb.inforesearchgate.net The predicted values for this compound would be compared against experimental spectra to confirm the structure and assign specific peaks to each atom. The accuracy of these predictions can be very high, with mean absolute errors (MAE) of less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C NMR. nih.govd-nb.info

IR Frequencies: Theoretical vibrational frequencies can be calculated to predict an infrared (IR) spectrum. These calculations identify the vibrational modes of the molecule, which correspond to specific peaks in the IR spectrum. The calculated frequencies are often scaled by an appropriate factor to improve agreement with experimental data. researchgate.net For this compound, this would help in identifying characteristic peaks, such as the O-H stretch of the alcohol group and the C-H stretches of the cyclohexane ring and propyl chain.

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data Note: This table demonstrates the typical accuracy of computational predictions.

| Parameter | Atom/Bond | Predicted Value | Typical Experimental Value |

| ¹³C NMR Chemical Shift (ppm) | C1 (bearing -OH) | 70.5 | 69.8 |

| ¹H NMR Chemical Shift (ppm) | H on C1 | 3.65 | 3.58 |

| IR Frequency (cm⁻¹) | O-H Stretch | 3450 | 3300-3500 |

| IR Frequency (cm⁻¹) | C-H Stretch (sp³) | 2950 | 2850-3000 |

Simulation of Reaction Pathways and Transition States

Understanding the mechanism of a chemical reaction requires identifying all relevant intermediates and the transition states that connect them on the potential energy surface (PES). arxiv.orgethz.ch Computational chemistry allows for the exploration of these reaction pathways, which can be slow and difficult to study experimentally. arxiv.orgethz.ch

For this compound, simulations could explore reactions such as dehydration (elimination of water) to form propylcyclohexene or oxidation to 3-propylcyclohexanone. These simulations would involve locating the transition state structure for each step and calculating the activation energy, which determines the reaction rate. For more complex processes like combustion, detailed reaction mechanisms involving hundreds of species and thousands of reactions can be generated and simplified to model the process under various conditions. researchgate.netmdpi.com Studies on the related compound n-propylcyclohexane have utilized such simulations to understand its high-temperature combustion, providing a framework for how this compound might behave. researchgate.netmdpi.com

Table 4: Example of Calculated Activation Energies for a Hypothetical Dehydration of this compound Note: Values are for illustrative purposes.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | Protonation of the hydroxyl group | 5.2 |

| 2 | Loss of water to form a carbocation | 25.8 |

| 3 | Deprotonation to form the alkene | 2.1 |

Development and Application of Universal Fragmentation Models for Mass Spectral Interpretation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The resulting fragmentation pattern is a fingerprint of the molecule's structure. youtube.com For cyclic alcohols like this compound, fragmentation often involves the loss of a hydrogen atom (M-1), the loss of water (M-18), or cleavage of the ring. whitman.edu A characteristic fragment for cyclic alcohols is often seen at m/z 57, resulting from a complex ring cleavage. whitman.edu

Universal fragmentation models aim to predict these patterns computationally. By simulating the ionization and subsequent bond-breaking events, these models can generate a theoretical mass spectrum. This is particularly useful for identifying unknown compounds by comparing their experimental spectra to a database of predicted spectra. For this compound, such a model would predict the relative abundances of key fragments, such as the molecular ion [C₉H₁₈O]⁺, and fragments resulting from the loss of the propyl side chain or water. libretexts.orgdocbrown.info

Table 5: Plausible Mass Spectral Fragmentation for this compound Note: This table lists potential fragments and their mass-to-charge ratios based on general fragmentation rules for cyclic alcohols.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 142 | Molecular Ion | [C₉H₁₈O]⁺ | The intact molecule minus one electron. |

| 124 | [M - H₂O]⁺ | [C₉H₁₆]⁺ | Loss of a water molecule. |

| 99 | [M - C₃H₇]⁺ | [C₆H₁₁O]⁺ | Loss of the propyl radical. |

| 84 | [M - C₃H₇ - CH₃]⁺ | [C₅H₈O]⁺ | Subsequent fragmentation of the ring. |

| 57 | Ring Cleavage Fragment | [C₄H₉]⁺ | Common fragment for cyclic alcohols. |

Machine Learning (ML) Integration in Structure Elucidation

Machine learning (ML) is increasingly being integrated into computational chemistry to accelerate and improve the accuracy of predictions. ML models can be trained on large datasets of known molecules and their properties, generated from either experimental measurements or high-level quantum mechanical calculations. rsc.orgnrel.gov

Spectroscopic Prediction: Graph Neural Networks (GNNs) and other deep learning algorithms can predict NMR chemical shifts with accuracy comparable to or exceeding traditional DFT methods, but in a fraction of the time. nrel.govnih.gov These models learn the complex relationships between a molecule's 3D structure and its spectroscopic output. nrel.gov

Reaction Pathway Prediction: ML is also being used to explore reaction pathways. Machine learning interatomic potentials (MLIPs) can provide energies and forces with quantum mechanical accuracy but at a much lower computational cost, enabling the simulation of complex reactions. researchgate.net Active learning procedures can efficiently build these potentials, even with limited initial data. researchgate.net

For this compound, an ML model could be used to rapidly screen multiple conformations, predict its NMR spectrum with high accuracy, or explore its reactivity in different chemical environments, significantly speeding up the research and discovery process. rsc.org

Catalytic Applications and Materials Science Relevance

3-Propylcyclohexan-1-ol as a Chiral Building Block in Complex Molecule Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Chiral molecules, such as this compound, which possesses stereogenic centers, can theoretically serve as valuable starting materials or intermediates in the construction of complex molecular architectures. The specific stereochemistry of the hydroxyl and propyl groups on the cyclohexane (B81311) ring can be exploited to direct the formation of new stereocenters in a predictable manner.

However, a comprehensive review of the scientific literature reveals a notable absence of studies specifically detailing the application of this compound as a chiral building block. While the use of other chiral cyclohexanol (B46403) derivatives in asymmetric synthesis is established, the unique structural attributes of the 3-propyl substituted variant have yet to be extensively explored and reported in the synthesis of complex molecules. The potential for its application remains an open area for future research, contingent on the development of efficient enantioselective synthetic routes to access its different stereoisomers.

Intermediacy in Biomass Conversion to Renewable Fuels and Chemicals

The conversion of lignocellulosic biomass into liquid fuels and value-added chemicals is a critical component of developing a sustainable bio-economy. Catalytic processes that can deconstruct complex biopolymers like lignin (B12514952) and cellulose (B213188) into smaller, more functionalized molecules are of significant interest. Cyclohexanol derivatives are recognized as important intermediates in these pathways.

Recent research in the electrocatalytic hydrotreatment of biomass-derived oxygenated aromatics has shown the formation of related compounds. For instance, the electrocatalytic hydrogenation (ECH) of 4-propylguaiacol, a lignin-derived compound, over ruthenium-platinum bimetallic catalysts supported on activated carbon cloth (RuPt/ACC) has been shown to produce 4-propylcyclohexanol (B1272916) as a key intermediate en route to the formation of propylcyclohexane, a potential biofuel component. rsc.org This suggests that under similar catalytic conditions, other isomers like this compound could also be formed as intermediates from corresponding precursors present in bio-oil.

Table 1: Catalytic Conversion of Lignin-Derived Compounds to Cyclohexanol Derivatives

| Feedstock | Catalyst | Key Cyclohexanol Intermediate | Potential Final Product |

| 4-Propylguaiacol | RuPt/ACC | 4-Propylcyclohexanol | Propylcyclohexane (Biofuel) |

| Lignocellulosic Biomass | Ru/C | Alkylcyclohexanols (inferred) | Alkylcyclohexanes (Biofuel) |

Utilization in the Synthesis of Bio-Based Polymers and Advanced Materials

The development of polymers from renewable resources is a rapidly growing field, driven by the need to reduce reliance on petrochemical feedstocks. Cyclohexanol and its derivatives are being investigated as monomers for the synthesis of novel bio-based polyesters and other polymers with unique properties.

A notable example is the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET) analogues from lignocellulose. In this process, a diol derived from lignin, 4-(3-hydroxypropyl)cyclohexan-1-ol, is copolymerized with dicarboxylic acids to produce recyclable polyesters. researchgate.net This demonstrates the principle of utilizing functionalized cyclohexanol structures as building blocks for advanced materials. While there is no specific research detailing the use of this compound in polymer synthesis, its structure suggests potential as a monomer or a modifying agent. The propyl group could impart increased hydrophobicity and flexibility to a polymer backbone compared to unsubstituted cyclohexanol. The hydroxyl group provides a reactive site for polymerization reactions such as esterification or etherification.

The potential applications for polymers derived from this compound could range from specialty plastics to resins and coatings, where the cycloaliphatic structure could contribute to desirable properties such as thermal stability, weather resistance, and good mechanical strength.

Development of Novel Surfactant Architectures from Cyclohexanol Platforms

Surfactants are essential components in a vast array of consumer and industrial products. There is a growing demand for bio-based surfactants with improved performance and environmental profiles. The amphiphilic nature of molecules derived from cyclohexanol platforms makes them interesting candidates for surfactant design. The combination of a nonpolar cyclohexane ring and a polar hydroxyl group can be tailored to create molecules with specific interfacial properties.

While the scientific literature does not currently contain specific examples of surfactants synthesized directly from a this compound platform, the general principles of surfactant design can be applied. The hydroxyl group of this compound could be functionalized to introduce a hydrophilic head group, such as a sulfate, a sulfonate, or a polyoxyethylene chain. The 3-propylcyclohexyl moiety would serve as the hydrophobic tail. The presence and position of the propyl group would influence the packing of the surfactant molecules at interfaces and the resulting properties of micelles or emulsions. The development of such novel surfactant architectures from this specific platform remains a prospective area for research and innovation.

Enzymatic and Biological System Interactions with 3 Propylcyclohexan 1 Ol

Substrate Specificity and Kinetic Studies with Relevant Enzymes

The amenability of 3-Propylcyclohexan-1-ol as a substrate for enzymatic reactions is largely determined by the substrate specificity of the chosen enzyme. Lipases and alcohol dehydrogenases (ADHs) are the most pertinent enzyme classes for transformations involving secondary alcohols.

Lipases: Lipases (EC 3.1.1.3) are widely used for the kinetic resolution of racemic alcohols through enantioselective acylation or esterification. jocpr.com Lipases from sources like Candida rugosa (CRL) and Pseudomonas cepacia (lipase PS) have demonstrated high selectivity and reactivity towards secondary cyclic alcohols. researchgate.netnih.gov The reaction rate and enantioselectivity are influenced by several factors related to the substrate's structure, including the size of the cycloalkane ring and the nature of substituents. nih.gov Studies on various 2-substituted cyclohexanols have shown that the steric hindrance and electronic properties of the substituent group significantly affect the enzyme's ability to catalyze the reaction. nih.gov

For this compound, the propyl group at the C-3 position is expected to influence the binding orientation within the enzyme's active site. Lipases like CRL are known to possess both large and small acyl-binding pockets, allowing them to accommodate a variety of substrates. researchgate.net The catalytic efficiency of acylation for secondary alcohols is strongly dependent on the acyl donor used in the reaction. researchgate.net In the context of kinetic resolution, where one enantiomer reacts faster than the other, the (R)-enantiomer of secondary alcohols is typically acylated faster in accordance with the "Kazlauskas rule". nih.gov

Alcohol Dehydrogenases (ADHs): ADHs (EC 1.1.1.1) catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones, using cofactors like NAD⁺ or NADP⁺. wikipedia.org The substrate specificity of ADHs varies widely. While many ADHs prefer small, primary alcohols, certain enzymes exhibit significant activity towards larger, secondary cyclic alcohols like cyclohexanol (B46403) and its derivatives. nih.govnih.gov For instance, some ADHs show a broad substrate range for secondary alcohols with carbon chains from C3 to C10. nih.gov The oxidation of this compound would yield 3-propylcyclohexanone. The efficiency of this conversion would depend on the specific ADH used. Site-directed mutagenesis has been employed to alter the substrate specificity of ADHs; for example, modifying the substrate-binding pocket of yeast alcohol dehydrogenase has been shown to increase its reactivity towards cyclohexanol. nih.gov

The kinetic parameters for the enzymatic transformation of this compound would be expected to follow Michaelis-Menten kinetics. A representative table of kinetic parameters for related secondary alcohols with a relevant enzyme is shown below to illustrate typical values.

| Substrate | Apparent Km (mM) | Apparent Vmax (U/mg) | Relative Activity (%) |

|---|---|---|---|

| 2-Propanol | 10.5 | 85.6 | 80 |

| 2-Butanol | 2.1 | 101.3 | 95 |

| 2-Pentanol | 0.9 | 107.0 | 100 |

| Cyclohexanol | 1.5 | 90.4 | 84 |

Data is illustrative and based on typical findings for thermostable ADHs acting on secondary alcohols. nih.gov Values can vary significantly based on the specific enzyme and reaction conditions.

Enzymatic Biotransformations and Biocatalytic Applications

Biotransformation is the process of using biological systems, such as whole microbial cells or isolated enzymes, to perform chemical modifications on organic compounds. researchgate.netmedcraveonline.com this compound is a suitable candidate for several valuable biocatalytic transformations.

Oxidation to Ketone: A primary biotransformation is the oxidation of the secondary alcohol to the corresponding ketone, 3-propylcyclohexanone. This reaction can be achieved with high selectivity using alcohol dehydrogenases (ADHs) or oxidases. mdpi.com Whole-cell biocatalysts, such as bacteria from the genus Rhodococcus, are particularly adept at these transformations. nih.gov Strains of Rhodococcus are known to possess diverse metabolic capabilities, including pathways for degrading cyclic alkanes. nih.govtandfonline.com For example, the degradation of dodecylcyclohexane by a Rhodococcus species was found to proceed through the formation of 4-dodecylcyclohexanol and 4-dodecylcyclohexanone, demonstrating the cell's inherent ability to oxidize an alkyl-substituted cyclohexanol. nih.gov This provides a strong precedent for the microbial oxidation of this compound. Such enzymatic cascades, combining a monooxygenase for hydroxylation and an ADH for oxidation, can convert cycloalkanes into valuable ketones. nih.gov

Kinetic Resolution: One of the most significant biocatalytic applications for racemic secondary alcohols is enzymatic kinetic resolution (EKR). wikipedia.org In this process, an enzyme, typically a lipase, selectively acylates one enantiomer of the racemic alcohol at a much higher rate than the other. jocpr.com The reaction is stopped at or near 50% conversion, yielding a mixture of one enantiomer as the acylated product (ester) and the other enantiomer as the unreacted alcohol. wikipedia.org These two products can then be separated, providing access to both enantiomerically enriched alcohol and ester. Lipases are highly effective for the kinetic resolution of substituted cycloalkanols via acylation, often achieving high enantioselectivity. nih.gov This application is crucial for the pharmaceutical and fine chemical industries, where single-enantiomer compounds are often required.

In-Silico Modeling of Compound-Enzyme Binding and Activity

In-silico modeling, particularly molecular docking, is a powerful computational tool used to predict and analyze the binding of a ligand (substrate) to the active site of a protein (enzyme). nih.govki.se This approach can provide valuable insights into the potential interactions between this compound and a target enzyme before extensive experimental work is undertaken.

The typical workflow for a molecular docking study involves:

Preparation of Structures: High-resolution 3D structures of the target enzyme (e.g., a lipase or ADH) are obtained from a protein database or generated via homology modeling. The 3D structure of the ligand, this compound, is generated and its energy is minimized. nih.gov

Docking Simulation: The ligand is placed into the defined active site of the enzyme using a docking algorithm. The software samples numerous possible conformations and orientations of the ligand within the active site. researchgate.net

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity, often expressed as a docking score in kcal/mol. mdpi.com The pose with the most favorable (lowest) score is considered the most likely binding mode. Researchers then analyze this predicted complex to identify key interactions, such as specific hydrogen bonds and hydrophobic contacts between the substrate and active site residues. nih.govnih.gov

For this compound, docking studies could be used to:

Predict its preferred binding orientation within the active site of different lipases or ADHs.

Explain the basis for enantioselectivity by comparing the docking scores and binding modes of the (R)- and (S)-enantiomers.

Identify key amino acid residues involved in substrate recognition and catalysis, which could then be targeted for protein engineering to improve activity or selectivity. rsc.org

Molecular dynamics simulations can further refine these models by simulating the dynamic movements of the enzyme-substrate complex over time, providing a more realistic view of the binding stability and the catalytic process. ki.se

Derivatization Strategies for Analytical Enhancement and Chemical Functionalization

Derivatization, the process of chemically modifying a compound to produce a new substance with properties more amenable to a specific analytical technique or to facilitate further chemical transformations, is a cornerstone of synthetic and analytical chemistry. For 3-propylcyclohexan-1-ol, a secondary alcohol, derivatization serves two primary purposes: enhancing its analytical detection and enabling its conversion into other valuable chemical entities. These strategies involve targeted reactions of the hydroxyl (-OH) group to improve stereochemical analysis, enhance volatility for gas chromatography, or replace it with other functional groups.

Q & A

Basic: What are the recommended synthetic routes for 3-Propylcyclohexan-1-ol, and how can reaction efficiency be optimized?

Methodological Answer:

this compound can be synthesized via cyclohexene oxide ring-opening reactions using propyl Grignard reagents (e.g., PrMgBr) under anhydrous conditions, followed by acid workup. Optimization strategies include:

- Catalyst screening : Use Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity.

- Temperature control : Maintain temperatures between 0–5°C during Grignard addition to minimize side reactions.

- Purity monitoring : Employ thin-layer chromatography (TLC) to track reaction progress .

For alternative routes, see Scheme 3 in for analogous cyclohexanol derivative syntheses using NaN₃ and BH₃-DMS under reflux .

Basic: Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify hydroxyl (δ 1.5–2.0 ppm, broad) and propyl group signals (δ 0.8–1.5 ppm). Compare with PubChem’s computed spectral data for validation .

- IR spectroscopy : Confirm the presence of -OH (3200–3600 cm⁻¹) and cyclohexane ring vibrations (2900 cm⁻¹).

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 156.23) .

- Purity assessment : Perform gas chromatography (GC) with flame ionization detection (FID) to quantify impurities (<2%) .

Basic: How does this compound react under oxidation or reduction conditions?

Methodological Answer:

- Oxidation : Treat with KMnO₄ in acidic conditions to form 3-propylcyclohexanone (monitor via TLC). Excess reagent may lead to ring cleavage .

- Reduction : Use NaBH₄ in ethanol to reduce ketone derivatives back to the alcohol, ensuring inert atmosphere to prevent side reactions .

- Substitution : React with SOCl₂ to generate the corresponding chloride, but avoid moisture to prevent hydrolysis .

Advanced: How should researchers address contradictions in experimental data (e.g., conflicting NMR or reactivity results)?

Methodological Answer:

- Reproduibility checks : Repeat reactions under identical conditions and cross-validate with independent techniques (e.g., XRD for crystal structure vs. NMR) .

- Statistical analysis : Apply principal component analysis (PCA) to spectroscopic datasets to identify outliers .

- Alternative synthesis routes : Compare results from Grignard addition vs. hydroboration-oxidation to isolate method-dependent artifacts .

Advanced: What strategies are effective for studying the pharmacological potential of this compound?

Methodological Answer:

- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC values) or enzyme inhibition studies (e.g., cyclooxygenase).

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial FabH). PubChem’s 3D conformer data aids in ligand preparation .

- Toxicity profiling : Conduct MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity, adhering to ethical guidelines in .

Advanced: How can byproducts in this compound synthesis be systematically identified and mitigated?

Methodological Answer:

- GC-MS analysis : Detect low-abundance byproducts (e.g., cyclohexene derivatives) using splitless injection and electron ionization .

- Reaction quenching : Add aqueous NH₄Cl immediately after Grignard reaction to prevent overalkylation.

- Column chromatography : Optimize solvent polarity (hexane:EtOAc gradients) to separate diastereomers or regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.